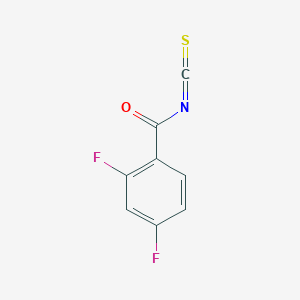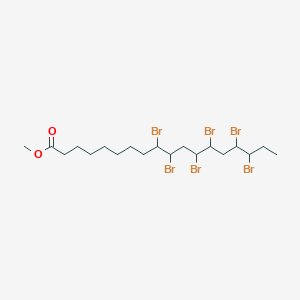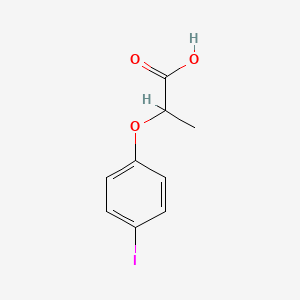
2,4-Difluorobenzoyl isothiocyanate
Vue d'ensemble
Description
2,4-Difluorobenzoyl isothiocyanate is a fluorinated building block . It has a linear formula of F2C6H3NCS, a CAS number of 141106-52-7, and a molecular weight of 171.17 . It is used in the synthesis of various compounds .
Synthesis Analysis
A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent .Molecular Structure Analysis
The molecular structure of 2,4-Difluorobenzoyl isothiocyanate is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C7H3F2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H .Chemical Reactions Analysis
Isothiocyanates, including 2,4-Difluorobenzoyl isothiocyanate, can chemically react with water molecules and hydroxides in neutral and alkaline solutions .Physical And Chemical Properties Analysis
2,4-Difluorobenzoyl isothiocyanate is a liquid at 20 degrees Celsius . It has a refractive index of n20/D 1.5940 to 1.5980 . Its boiling point is 86 °C at 8 mmHg , and it has a specific gravity of 1.34 at 20/20 .Applications De Recherche Scientifique
Synthesis and Structural Characterization
2,4-Difluorobenzoyl isothiocyanate and its derivatives are involved in various synthetic and structural characterization studies. For example, compounds like 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas have been synthesized using similar isothiocyanates, and their structural and conformational properties have been determined through X-ray crystallography and spectroscopic techniques (Qiao et al., 2017). Similarly, the study on 2,4-xylyl isothiocyanate has revealed important insights into the conformational and spectroscopic behaviors of such compounds, highlighting their nonlinear optical behavior and molecular stability (Cinar et al., 2015).
Spectral Stability and Efficiency in Light Emitters
Isothiocyanate compounds have been found to improve the spectral stability and efficiency of light emitters. Incorporating such units into polyfluorene backbones can significantly enhance the photoluminescence and electroluminescence spectra stability, making these compounds potential candidates for blue-emitting polymers with high efficiency (Li et al., 2009).
Synthesis of Novel Compounds
2,4-Difluorobenzoyl isothiocyanate and related compounds serve as key intermediates in synthesizing a wide variety of novel compounds. For instance, they have been used in metal-free syntheses of 2-aminobenzothiazoles, indicating a broad substrate scope and potential applications in synthesizing structurally and pharmaceutically interesting compounds (He et al., 2016).
Herbicidal Applications
Certain derivatives of 2,4-Difluorobenzoyl isothiocyanate, such as 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)- 1,2-isoxazoline, have demonstrated potent herbicidal activities, especially in controlling weeds in rice fields, showcasing the agricultural applications of these compounds (Hwang et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
Isothiocyanates (ITCs), such as 2,4-Difluorobenzoyl isothiocyanate, are major pharmacologically active constituents of cruciferous vegetables . They govern many intracellular targets, including cytochrome P 450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
For instance, they can inhibit CYP enzymes, modulate cell cycle regulators, induce apoptosis, and inhibit metastasis .
Biochemical Pathways
ITCs can modulate a large number of cancer-related targets or pathways . These include the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
Itcs are generally metabolized by the mercapturic acid pathway, which includes conjugation of itcs with glutathione (gsh) followed by enzymatic degradation and n-acetylation .
Result of Action
Itcs in general have been shown to have chemopreventive potential . They can modulate a large number of cancer-related targets or pathways, leading to various effects such as the induction of apoptosis and inhibition of metastasis .
Action Environment
The safety data sheet for a similar compound, 2,4-difluorophenyl isothiocyanate, suggests that it should be stored in a well-ventilated place, kept cool, and kept away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
2,4-difluorobenzoyl isothiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NOS/c9-5-1-2-6(7(10)3-5)8(12)11-4-13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFDJASHPGESKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547444 | |
| Record name | 2,4-Difluorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorobenzoyl isothiocyanate | |
CAS RN |
105534-76-7 | |
| Record name | 2,4-Difluorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluorobenzoyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-](/img/structure/B3045283.png)

![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-amine](/img/structure/B3045286.png)
![Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo-, ethyl ester](/img/structure/B3045287.png)



![methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3045295.png)
![7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B3045298.png)